PSS-Allyl-Heptaisobutyl substituted is a complex chemical compound characterized by the molecular formula . This compound features a unique structure that includes multiple isobutyl groups, which contribute to its distinctive properties and functionalities. It is primarily recognized for its role in various scientific research applications due to its ability to interact with biological systems and materials.
The compound's structure consists of a polysiloxane backbone with allyl and heptaisobutyl substitutions. This configuration not only enhances its solubility in organic solvents but also provides it with a degree of flexibility, making it suitable for a range of applications in materials science and biochemistry .
As PSS-Allyl-Heptaisobutyl substituted is primarily used as a starting material for further modifications, a specific mechanism of action is not applicable. Its functionalities can influence the properties of materials it's incorporated into. For example, the allyl group might participate in crosslinking reactions, leading to stronger and more stable materials.
There is no documented safety information readily available for PSS-Allyl-Heptaisobutyl substituted. As a general precaution for handling chemicals, it is advisable to wear gloves and safety glasses when working with this compound.
PSS-Allyl-Heptaisobutyl substituted holds promise for various applications due to its unique structure and functionalities. Here are some potential areas for future research:
These reactions are essential for tailoring the compound's characteristics for specific applications in research and industry .
Research indicates that PSS-Allyl-Heptaisobutyl substituted exhibits biological activity, particularly in the realm of drug delivery systems and biocompatible materials. Its unique structure allows it to interact favorably with cellular membranes, making it a candidate for:
The synthesis of PSS-Allyl-Heptaisobutyl substituted typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
PSS-Allyl-Heptaisobutyl substituted finds applications across various fields:
These applications leverage its unique chemical structure and properties, making it a versatile compound in both industrial and research settings .
Interaction studies involving PSS-Allyl-Heptaisobutyl substituted focus on its compatibility with biological systems and materials. Key areas include:
These studies are vital for determining the practical uses of PSS-Allyl-Heptaisobutyl substituted in real-world scenarios .
PSS-Allyl-Heptaisobutyl substituted shares similarities with other compounds but stands out due to its unique combination of functional groups. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Poly(dimethylsiloxane) | Common silicone polymer; lacks allyl groups | |
Poly(ethylene glycol) | Water-soluble; used in drug formulations | |
Polyvinyl alcohol | Biodegradable; lacks siloxane backbone |
PSS-Allyl-Heptaisobutyl substituted is unique due to its polysiloxane structure combined with multiple isobutyl groups and an allylic functionality, which enhance its solubility and reactivity compared to these other compounds .
This comprehensive overview highlights the significance of PSS-Allyl-Heptaisobutyl substituted in scientific research and its potential applications across various fields. Further studies will continue to elucidate its properties and expand its utility.
Polyhedral oligomeric silsesquioxanes (polyhedral oligomeric silsesquioxanes) are hybrid nanomaterials characterized by a silica cage core (Si-O-Si framework) surrounded by organic substituents. The compound in focus, referred to as polyhedral oligomeric silsesquioxane with allyl and heptaisobutyl substituents (commonly abbreviated as PSS-Allyl-Heptaisobutyl substituted), belongs to the monofunctionalized silsesquioxane category. Its structure comprises an octahedral silsesquioxane cage with seven isobutyl groups and one allyl group attached to silicon atoms.
This classification is distinct from other silsesquioxane variants, such as fully condensed octasilsesquioxanes or ladder-like polymers. The allyl group introduces reactivity for further functionalization, while the isobutyl groups enhance solubility and steric stabilization.
The synthesis of monofunctionalized silsesquioxanes emerged from advancements in hybrid material chemistry. Early methods involved hydrolysis-condensation of trichlorosilanes, followed by post-functionalization. For allyl-heptaisobutyl silsesquioxane, key developments include:
These methods, refined in the 2000s, enabled controlled synthesis of monofunctionalized derivatives for tailored material applications.
The compound’s dual functionality makes it critical for:
Applications span polymer composites, nanocomposites, and catalytic supports, leveraging its hybrid inorganic-organic architecture.
PSS-Allyl-Heptaisobutyl substituted represents a specific variant of polyhedral oligomeric silsesquioxane with the molecular formula C31H68O12Si8 [1] [2] [3]. This chemical composition reflects the complete T8 cage structure characteristic of fully condensed silsesquioxanes, where eight silicon atoms form the vertices of a three-dimensional polyhedral framework. The molecular weight of 857.55 grams per mole [1] [2] positions this compound within the range typical for octameric silsesquioxane derivatives.
The chemical structure follows the general silsesquioxane formula [RSiO3/2]n, where n equals 8 for the cubic cage configuration [4] [5]. In this specific compound, seven silicon vertices are substituted with isobutyl groups (2-methylpropyl), while one vertex carries an allyl functional group (prop-2-en-1-yl) [1] [2]. This asymmetric substitution pattern creates a unique hybrid organic-inorganic nanostructure that combines the thermal stability and rigidity of the siloxane core with the reactivity of the pendant organic groups.
The InChI key PSHVSOPQXBHADK-UHFFFAOYSA-N [1] [6] provides a unique identifier for this specific substitution pattern, distinguishing it from other POSS derivatives with different organic substituents. The melting point range of 231-236°C [1] indicates substantial thermal stability, characteristic of the robust silicon-oxygen framework that forms the structural backbone of the molecule.
The silicon-oxygen framework of PSS-Allyl-Heptaisobutyl substituted adopts the characteristic T8 cubic cage structure common to polyhedral oligomeric silsesquioxanes [4] [5]. This three-dimensional arrangement consists of eight silicon atoms positioned at the vertices of a distorted cube, with each silicon atom covalently bonded to three oxygen atoms that form bridging connections to adjacent silicon centers [7] [8].
The framework exhibits typical silsesquioxane bond parameters, with Si-O-Si bond angles ranging from 145-152° [4] [9], representing a deviation from the ideal tetrahedral angle due to the constraints imposed by the cage geometry. The O-Si-O bond angles fall within the range of 107-112° [4] [9], maintaining tetrahedral coordination around each silicon center while accommodating the cage strain. Individual Si-O bond lengths typically measure between 1.55-1.65 Å [4] [9], shorter than conventional silicate bonds due to partial double bond character arising from d-orbital participation.
The cage architecture displays remarkable structural rigidity, with an inner Si-Si diameter of approximately 5.4 Å and an overall diameter of approximately 15 Å when considering the organic substituents [7] [8]. This dimensional constraint creates a well-defined internal cavity while providing a platform for organic functionalization at each silicon vertex.
The spatial arrangement of functional groups in PSS-Allyl-Heptaisobutyl substituted reflects the asymmetric substitution pattern that characterizes this particular POSS derivative [10] [11]. Seven isobutyl groups occupy seven of the eight available silicon vertices, while a single allyl group occupies the remaining position, creating a controlled asymmetric environment around the siloxane core.
The isobutyl substituents extend radially outward from their respective silicon vertices, adopting conformations that minimize steric interactions between adjacent groups [12] [13]. Each isobutyl group consists of a methylene spacer connected to a branched propyl unit, providing both flexibility and steric bulk that influences the overall molecular packing and solubility characteristics.
The single allyl functional group introduces a reactive vinyl terminus that can participate in various chemical transformations while maintaining the overall cage integrity [14] [15]. The spatial positioning of this reactive group relative to the seven inert isobutyl substituents creates opportunities for selective functionalization and polymer incorporation without compromising the structural stability of the siloxane framework.
The asymmetric substitution pattern in PSS-Allyl-Heptaisobutyl substituted generates unique structural features that distinguish it from symmetrically substituted POSS derivatives [10] [11]. The presence of seven identical isobutyl groups and one distinct allyl group creates a molecular environment with reduced symmetry compared to fully symmetric octaisobutyl or octaallyl analogues.
This asymmetric arrangement influences both the electronic properties and the spatial distribution of reactive sites within the molecule [13] [10]. The single allyl group can function as a focal point for chemical modification while the seven isobutyl groups provide a hydrophobic corona that affects solubility and intermolecular interactions. The asymmetric nature also impacts the molecular dynamics and rotational freedom of the individual substituents, potentially creating preferred orientations during crystallization or self-assembly processes.
The structural asymmetry extends to the charge distribution within the molecule, as the different electronic properties of allyl and isobutyl groups create subtle variations in the electron density around the cage vertices [13]. These electronic asymmetries can influence spectroscopic properties and reactivity patterns, making the compound particularly suitable for applications requiring controlled functionalization or selective binding interactions.
Fourier Transform Infrared spectroscopy provides critical diagnostic information for PSS-Allyl-Heptaisobutyl substituted through characteristic vibrational modes associated with the siloxane framework and organic substituents [16] [17]. The most prominent and diagnostic spectroscopic features appear in the silicon-oxygen stretching region, where asymmetric Si-O-Si stretching vibrations produce characteristic absorption bands between 1000-1100 cm⁻¹ [16] [18].
The vertical and horizontal stretching vibrations of the Si-O-Si linkages within the cage structure manifest as distinct bands that confirm the three-dimensional polyhedral architecture [16]. Symmetric Si-O-Si stretching modes typically appear around 800-900 cm⁻¹, providing additional confirmation of the cage connectivity [18]. These siloxane-specific bands serve as fingerprint regions for identifying the intact T8 cage structure and distinguishing it from linear or partially condensed silsesquioxane variants.
The organic substituents contribute characteristic absorption features in complementary spectral regions. The allyl functional group exhibits C=C stretching vibrations around 1600-1640 cm⁻¹ and C-H stretching modes in the 3000-3100 cm⁻¹ region [14] [17]. The isobutyl groups display aliphatic C-H stretching vibrations between 2850-2950 cm⁻¹ and methyl deformation modes around 1450-1470 cm⁻¹ [17] [19]. The absence of Si-H stretching bands around 2100-2200 cm⁻¹ confirms complete substitution of all silicon vertices [20] [19].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about PSS-Allyl-Heptaisobutyl substituted through multiple nuclear environments [14] [20] [18]. Proton NMR spectroscopy reveals distinct resonance patterns corresponding to the different organic substituents attached to the siloxane cage.
The allyl functional group produces characteristic signals including vinyl protons appearing around 5.8-6.0 ppm for the terminal methylene group and approximately 5.9 ppm for the internal vinyl proton [14] [20]. The methylene spacer connecting the allyl group to silicon typically resonates around 1.7 ppm, providing clear identification of the reactive substituent.
The seven isobutyl groups generate a complex but interpretable pattern of resonances. The terminal methyl groups of the isobutyl substituents appear as doublets around 0.8-1.2 ppm, while the methine protons resonate around 1.8-2.0 ppm [14] [20]. The methylene groups connecting the isobutyl substituents to silicon typically appear around 0.6-0.8 ppm, demonstrating the direct attachment to the electronegative silicon centers.
Silicon-29 NMR spectroscopy provides definitive evidence for the T8 cage structure through characteristic chemical shifts around -67 ppm, corresponding to the T³ silicon environments where each silicon is bonded to three bridging oxygen atoms and one organic substituent [19] [18] [21]. The appearance of a single major resonance confirms the structural homogeneity of the silicon environments within the cage framework, while the chemical shift value verifies complete condensation of the silsesquioxane structure.
Carbon-13 NMR spectroscopy complements the structural characterization by providing detailed information about the organic substituent environments. The allyl carbon atoms exhibit characteristic chemical shifts around 115-140 ppm for the vinyl carbons, while the isobutyl carbons appear in the aliphatic region between 20-30 ppm [14] [20].
Mass spectrometry analysis of PSS-Allyl-Heptaisobutyl substituted provides molecular weight confirmation and fragmentation pattern information that supports structural assignments [14] [6]. The molecular ion peak appears at m/z 857.5, corresponding to the calculated molecular weight and confirming the intact cage structure with complete organic substitution [3] [6].
Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ at m/z 858.5, while atmospheric pressure chemical ionization can generate both protonated and sodiated adducts [14]. The isotope pattern analysis confirms the presence of eight silicon atoms through the characteristic silicon isotope distribution, providing additional structural verification.
Fragmentation studies reveal characteristic loss patterns associated with the organic substituents. Common fragmentation pathways include loss of isobutyl groups (m/z decreases of 57 mass units) and allyl group elimination (m/z decrease of 41 mass units) [14]. The stability of the silicon-oxygen cage framework typically prevents extensive cage fragmentation under standard ionization conditions, allowing retention of diagnostic cage-related ions that confirm the polyhedral structure.
High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C31H68O12Si8 and distinguish this compound from potential isomers or closely related derivatives [14] [6]. The mass accuracy typically achievable with modern instruments allows unambiguous molecular formula assignment and verification of the substitution pattern.
X-ray crystallographic studies of PSS-Allyl-Heptaisobutyl substituted and related POSS derivatives reveal detailed three-dimensional structural parameters that confirm the cage architecture and provide precise geometric information [22] [23] [24]. The crystallographic analysis typically reveals the T8 cubic cage structure with eight silicon atoms positioned at the vertices of a distorted cube, connected through twelve bridging oxygen atoms that form the edges of the polyhedral framework.
Detailed bond length and angle measurements from crystallographic studies confirm the structural parameters predicted from spectroscopic analysis [24] [25]. The Si-O bond lengths typically range from 1.60-1.65 Å, while Si-O-Si bond angles vary between 145-155° depending on the specific substitution pattern and crystal packing effects [24] [25]. The O-Si-O bond angles around each silicon center maintain values close to the tetrahedral ideal of 109.5°, typically ranging from 107-112° [24] [25].
The crystallographic studies reveal important information about the spatial arrangement of organic substituents and their influence on intermolecular packing [24] [12]. The isobutyl groups adopt extended conformations that minimize steric interactions, while the allyl functional group can participate in weak intermolecular interactions that influence crystal packing patterns. The asymmetric substitution pattern often leads to reduced crystal symmetry compared to fully symmetric POSS derivatives.
Thermal parameter analysis from crystallographic refinement provides insights into the molecular dynamics and flexibility of different structural components [25]. The silicon-oxygen cage framework typically exhibits low thermal parameters, confirming its rigid character, while the organic substituents show higher thermal motion that reflects their conformational flexibility.
Advanced microscopy techniques provide complementary structural and morphological information about PSS-Allyl-Heptaisobutyl substituted at various length scales [26] [27] [28]. Transmission electron microscopy reveals the molecular-scale organization and self-assembly behavior of POSS derivatives, often showing hexagonal packing arrangements when the molecules crystallize or form ordered assemblies [28].
Scanning electron microscopy provides information about surface morphology and particle size distribution when PSS-Allyl-Heptaisobutyl substituted forms aggregates or is incorporated into composite materials [27] [29] [30]. The typical particle sizes observed range from 50-100 nm for aggregated POSS structures, reflecting the tendency of these hybrid molecules to form ordered assemblies through intermolecular interactions between the organic substituents [29].
Atomic force microscopy enables investigation of surface properties and molecular-scale structure with sub-nanometer resolution [31]. This technique can reveal the three-dimensional structure of individual POSS molecules or small clusters when deposited on appropriate substrates, providing direct visualization of the cage architecture and substituent arrangement.
High-resolution transmission electron microscopy combined with electron diffraction can provide detailed structural information about the crystalline organization of POSS derivatives [28]. The electron diffraction patterns typically reveal the hexagonal packing characteristic of cubic POSS molecules, with lattice parameters that correspond to the molecular dimensions including the extended organic substituents.